molecular formula C11H14Cl2N2OS B5017671 1-(2,4-Dichlorophenyl)-3-(3-methoxypropyl)thiourea

1-(2,4-Dichlorophenyl)-3-(3-methoxypropyl)thiourea

Cat. No.: B5017671
M. Wt: 293.2 g/mol
InChI Key: NLPUYKMALOOPQR-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-3-(3-methoxypropyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including agriculture, medicine, and material science. This compound, in particular, is characterized by the presence of a dichlorophenyl group and a methoxypropyl group attached to the thiourea moiety, which imparts unique chemical and physical properties.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-(3-methoxypropyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2OS/c1-16-6-2-5-14-11(17)15-10-4-3-8(12)7-9(10)13/h3-4,7H,2,5-6H2,1H3,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPUYKMALOOPQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=S)NC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,4-Dichlorophenyl)-3-(3-methoxypropyl)thiourea typically involves the reaction of 2,4-dichloroaniline with 3-methoxypropyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product in high purity.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2,4-Dichlorophenyl)-3-(3-methoxypropyl)thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines.

    Substitution: The thiourea moiety can undergo nucleophilic substitution reactions with halides or other electrophiles, resulting in the formation of substituted thioureas.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-3-(3-methoxypropyl)thiourea has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving oxidative stress and inflammation.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-3-(3-methoxypropyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The dichlorophenyl group and the thiourea moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(2,4-Dichlorophenyl)-3-(3-methoxypropyl)thiourea can be compared with other thiourea derivatives, such as:

    1-Phenyl-3-(3-methoxypropyl)thiourea: Lacks the dichloro substitution, which may result in different chemical and biological properties.

    1-(2,4-Dichlorophenyl)-3-methylthiourea: Has a methyl group instead of a methoxypropyl group, affecting its solubility and reactivity.

    1-(2,4-Dichlorophenyl)-3-ethylthiourea: Contains an ethyl group, which may influence its pharmacokinetic properties.

The uniqueness of 1-(2,4-Dichlorophenyl)-3-(3-methoxypropyl)thiourea lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.

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